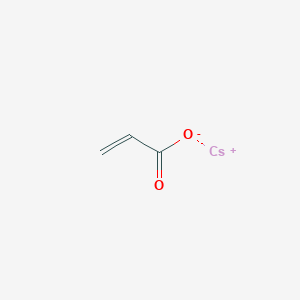
Cesium acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cesium acrylate is a useful research compound. Its molecular formula is C3H3CsO2 and its molecular weight is 203.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Remediation
1.1. Cesium Ion Adsorption
Cesium ions are often found in radioactive waste and contaminated water, posing significant environmental and health risks. Various studies have highlighted the effectiveness of cesium acrylate-based materials for cesium ion adsorption:
- Hydrogel Composites : A study demonstrated the synthesis of a hydrogel incorporating Prussian blue (PB) nanoparticles using acrylic acid. The resulting composite showed a maximum adsorption capacity for cesium of 40.03 mg/g, with a removal efficiency exceeding 99% for radioactive cesium . This indicates that this compound can be effectively utilized in developing adsorbents for water purification.
- Functionalized Materials : Another approach involved modifying polyvinyl alcohol (PVA) sponges with acrylic acid to create carboxylic groups that enhance PB attachment. This modification led to an increase in cesium adsorption capacity from 1.762 mg/g to 5.675 mg/g, showcasing the versatility of this compound in functionalizing support materials for enhanced performance .
1.2. Clay Mineral Applications
Research has also explored the use of this compound in conjunction with clay minerals for cesium ion retention:
- Clay Mineral Sorption Studies : Experiments conducted on various clay minerals revealed that certain modifications could enhance their ability to adsorb cesium ions effectively. For instance, the incorporation of this compound into clay matrices has shown promising results in improving adsorption kinetics and capacity .
Composite Material Development
2.1. Synthesis Techniques
The development of composite materials using this compound involves several innovative synthesis techniques:
- Layer-by-Layer Assembly : This method has been applied to enhance the stability and loading capacity of PB within acrylic acid-based hydrogels. By sequentially reacting components, researchers have successfully created composites with improved cesium ion capture capabilities .
- Nanostructured Adsorbents : Recent advancements have focused on creating nanostructured adsorbents through the exfoliation of kaolinite and other clay minerals, which can be functionalized with this compound to improve their adsorption properties significantly .
Table 1: Summary of Case Studies on this compound Applications
Eigenschaften
CAS-Nummer |
61981-38-2 |
|---|---|
Molekularformel |
C3H3CsO2 |
Molekulargewicht |
203.96 g/mol |
IUPAC-Name |
cesium;prop-2-enoate |
InChI |
InChI=1S/C3H4O2.Cs/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 |
InChI-Schlüssel |
ORSDQUOMVWYHAE-UHFFFAOYSA-M |
SMILES |
C=CC(=O)[O-].[Cs+] |
Kanonische SMILES |
C=CC(=O)[O-].[Cs+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















